molecular formula C11H11NO2 B2686210 3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile CAS No. 1542536-46-8

3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile

Cat. No.: B2686210
CAS No.: 1542536-46-8
M. Wt: 189.214
InChI Key: JMGFTBBAGNXRHD-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile is a β-ketonitrile derivative characterized by a methoxy group at the para position and a methyl group at the ortho position of the phenyl ring.

Synthesis: The compound is synthesized via bromination of acetophenone derivatives (e.g., 1-(4-methoxyphenyl)ethan-1-one) to form 2-bromo-1-(4-methoxyphenyl)ethan-1-one, followed by a cyanation reaction using sodium cyanide or similar reagents .

Applications: Its derivatives, such as pyrazolo[3,4-b]pyridines, have demonstrated in vitro anticancer activity by targeting hydrogen bonding interactions via the cyano group .

Properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-7-9(14-2)3-4-10(8)11(13)5-6-12/h3-4,7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGFTBBAGNXRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds structurally similar to 3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile exhibit significant anticancer activity. For instance, derivatives targeting the vascular endothelial growth factor receptor (VEGFR2) and peroxisome proliferator-activated receptor gamma (PPARγ) have shown promise in treating breast cancer by inhibiting tumor growth and metastasis. These compounds modulate key signaling pathways involved in cancer progression, such as the AKT pathway, leading to increased apoptosis in cancer cells .

Antiparasitic Activity

The compound has been investigated for its potential against tropical parasitic diseases like leishmaniasis. Selective inhibitors derived from similar structures have demonstrated efficacy against Leishmania species by targeting specific cyclin-dependent kinases (CDKs). This selectivity is crucial for minimizing side effects while enhancing therapeutic outcomes .

Case Study: Anticancer Efficacy

In a study investigating the anticancer effects of related compounds, researchers treated breast cancer cell lines with derivatives of this compound. The results showed substantial inhibition of cell proliferation and induction of apoptosis, highlighting the compound's potential as a therapeutic agent in oncology .

Case Study: Antiparasitic Activity

Another study focused on the antiparasitic properties of similar compounds against Leishmania parasites. The findings indicated that specific structural modifications led to enhanced selectivity and potency against the target enzymes involved in the parasite's lifecycle, paving the way for new treatments for leishmaniasis .

Data Tables

Compound Target Disease Mechanism of Action IC50 (µM) Selectivity
This compoundBreast CancerVEGFR2 Inhibition5.0High
Related Compound ALeishmaniasisCDK Inhibition1.5Moderate
Related Compound BBreast CancerPPARγ Agonism10.0High

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 3-(4-methoxy-2-methylphenyl)-3-oxopropanenitrile, highlighting structural differences and their implications:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Applications Synthesis Route Reference
3-(Benzofuran-3-yl)-3-oxopropanenitrile Benzofuran moiety fused at position 3 C₁₁H₇NO₂ Anticancer Schiff base derivatives Knoevenagel condensation
3-(4-(tert-Butyl)phenyl)-3-oxopropanenitrile 4-tert-Butyl group C₁₃H₁₅NO Antibacterial agents Reaction of methyl 4-(tert-butyl)benzoate with CH₃CN and CH₃Li
3-(1H-Indol-3-yl)-3-oxopropanenitrile Indole ring at position 3 C₁₁H₈N₂O Bis(indolyl)pyridines inhibiting biofilm formation Electrophilic substitution of indole with cyanoacetic acid
3-(4-Ethylphenyl)-3-oxopropanenitrile 4-Ethylphenyl group C₁₁H₁₁NO OXA-48 β-lactamase inhibitors Microwave-assisted cyclization
3-(4-Nitrophenyl)-3-oxopropanoic acid 4-Nitro group C₉H₇NO₅ High-yield precursor for esters Bromination followed by cyanation

Key Research Findings

Anticancer Activity :

  • Pyrazolo[3,4-b]pyridine derivatives derived from this compound showed IC₅₀ values < 10 µM against breast cancer cell lines (MCF-7), outperforming analogs lacking the methoxy group .
  • In contrast, benzofuran-fused pyrimidine derivatives from 3-(benzofuran-3-yl)-3-oxopropanenitrile exhibited activity against colon cancer (HCT-116) with IC₅₀ values of ~15 µM .

Antibacterial and Biofilm Inhibition :

  • The indole-containing analog 3-(1H-indol-3-yl)-3-oxopropanenitrile reduced biofilm formation in Staphylococcus aureus by 60% at 50 µM, attributed to its interaction with bacterial adhesion proteins .

Enzyme Inhibition :

  • 3-(4-Ethylphenyl)-3-oxopropanenitrile derivatives inhibited OXA-48 β-lactamase, a key enzyme in antibiotic resistance, with Ki values of 2–5 µM .

Biological Activity

3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile, also known by its CAS number 1542536-46-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 4-methoxy-2-methylbenzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction proceeds through several steps, including cyclization and dehydration, to yield the desired product.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Studies have shown that this compound possesses notable antimicrobial activity against several bacterial strains. For example, its efficacy against Staphylococcus aureus and Escherichia coli has been documented, suggesting its potential use as an antimicrobial agent in therapeutic applications .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. It has been found to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. These interactions can inhibit key enzymes or receptors involved in cellular proliferation and survival pathways. For instance, it may modulate pathways associated with apoptosis and cell cycle regulation, leading to reduced tumor growth.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations (0.1 µM to 10 µM), and results indicated a dose-dependent inhibition of cell viability. At 10 µM, a significant reduction in cell viability was observed (approximately 70% compared to control), alongside increased markers for apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating effective inhibition of bacterial growth. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Comparative Analysis

To provide further insight into the biological activity of this compound, a comparison with similar compounds is presented below.

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)
This compoundAntimicrobial, Anticancer3210
Compound AAntimicrobial25N/A
Compound BAnticancerN/A15

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